Methyl 4-((3-ethylphenyl)amino)-8-methoxyquinoline-2-carboxylate
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Overview
Description
Methyl 4-((3-ethylphenyl)amino)-8-methoxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxy group at the 8th position, an amino group attached to a 3-ethylphenyl ring at the 4th position, and a methyl ester group at the 2nd position. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-ethylphenyl)amino)-8-methoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amination: The amino group attached to the 3-ethylphenyl ring can be introduced via a Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2nd position with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-ethylphenyl)amino)-8-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Tin(II) chloride, sodium borohydride.
Catalysts: Palladium catalysts for amination reactions.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced amines, and various substituted quinoline derivatives.
Scientific Research Applications
Methyl 4-((3-ethylphenyl)amino)-8-methoxyquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-((3-ethylphenyl)amino)-8-methoxyquinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Methoxyquinoline: Lacks the amino and ester groups.
4-Aminoquinoline: Lacks the methoxy and ester groups.
Uniqueness
Methyl 4-((3-ethylphenyl)amino)-8-methoxyquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, while the amino group allows for hydrogen bonding interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 4-(3-ethylanilino)-8-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-4-13-7-5-8-14(11-13)21-16-12-17(20(23)25-3)22-19-15(16)9-6-10-18(19)24-2/h5-12H,4H2,1-3H3,(H,21,22) |
InChI Key |
OCMKBEBAAWXSTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)OC |
Origin of Product |
United States |
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